molecular formula C13H16ClNO2 B6502904 3-chloro-N-(3-hydroxycyclohexyl)benzamide CAS No. 1396866-11-7

3-chloro-N-(3-hydroxycyclohexyl)benzamide

Cat. No.: B6502904
CAS No.: 1396866-11-7
M. Wt: 253.72 g/mol
InChI Key: DPWFBZKKSJGWDL-UHFFFAOYSA-N
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Description

3-chloro-N-(3-hydroxycyclohexyl)benzamide is an organic compound that features a benzamide core substituted with a chlorine atom at the third position and a 3-hydroxycyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-hydroxycyclohexyl)benzamide typically involves the following steps:

    Preparation of 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Formation of this compound: The 3-chlorobenzoyl chloride is then reacted with 3-hydroxycyclohexylamine in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-hydroxycyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a ketone or reduced to a methylene group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: 3-chloro-N-(3-oxocyclohexyl)benzamide.

    Reduction: 3-chloro-N-(3-methylcyclohexyl)benzamide.

    Hydrolysis: 3-chlorobenzoic acid and 3-hydroxycyclohexylamine.

Scientific Research Applications

3-chloro-N-(3-hydroxycyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-hydroxycyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide functionality play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-cyclohexylbenzamide
  • 3-chloro-N-cycloheptylbenzamide
  • 3-chloro-N-(2-hydroxycyclohexyl)benzamide

Uniqueness

3-chloro-N-(3-hydroxycyclohexyl)benzamide is unique due to the presence of the hydroxy group on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(3-hydroxycyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-10-4-1-3-9(7-10)13(17)15-11-5-2-6-12(16)8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWFBZKKSJGWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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